molecular formula C6H5Br4N B13472902 3,5-Dibromo-4-(bromomethyl)pyridine hydrobromide CAS No. 2913280-50-7

3,5-Dibromo-4-(bromomethyl)pyridine hydrobromide

Cat. No.: B13472902
CAS No.: 2913280-50-7
M. Wt: 410.73 g/mol
InChI Key: BYMGLXPNWLZPJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-4-(bromomethyl)pyridine hydrobromide is a halogenated heterocyclic compound. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The presence of bromine atoms and a bromomethyl group in its structure makes it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-4-(bromomethyl)pyridine hydrobromide typically involves the bromination of 3,5-dibromopyridine. This can be achieved by treating 3,5-dibromopyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl4). The reaction proceeds via a radical mechanism, resulting in the formation of the desired product .

Industrial Production Methods

For large-scale industrial production, the process can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, solvent, and concentration of reagents, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-(bromomethyl)pyridine hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms and the bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile (CH3CN) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce pyridine N-oxides.

Scientific Research Applications

3,5-Dibromo-4-(bromomethyl)pyridine hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their structure and function.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-(bromomethyl)pyridine hydrobromide involves its ability to act as an electrophile in various chemical reactions. The bromine atoms and the bromomethyl group can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles. This reactivity is due to the electron-withdrawing nature of the bromine atoms, which makes the carbon atoms in the pyridine ring more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Bromomethyl)pyridine hydrobromide
  • 3-(Bromomethyl)pyridine hydrobromide
  • 2-(Bromomethyl)pyridine hydrobromide

Uniqueness

3,5-Dibromo-4-(bromomethyl)pyridine hydrobromide is unique due to the presence of multiple bromine atoms and a bromomethyl group, which enhances its reactivity and versatility in chemical synthesis. Compared to its analogs, it offers more sites for functionalization, making it a valuable intermediate for the synthesis of complex molecules.

Properties

CAS No.

2913280-50-7

Molecular Formula

C6H5Br4N

Molecular Weight

410.73 g/mol

IUPAC Name

3,5-dibromo-4-(bromomethyl)pyridine;hydrobromide

InChI

InChI=1S/C6H4Br3N.BrH/c7-1-4-5(8)2-10-3-6(4)9;/h2-3H,1H2;1H

InChI Key

BYMGLXPNWLZPJU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Br)CBr)Br.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.